![molecular formula C17H22N4O3S B5492075 1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5492075.png)

1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves several key steps, including the reaction of specific precursors in dimethylformamide or by refluxing in sodium ethoxide, to yield products with potential anti-inflammatory and analgesic properties (Abu-Hashem, Al-Hussain, & Zaki, 2020). Another study describes the alkylation process for synthesizing compounds with a similar structure, indicating the complex nature of their synthesis (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).

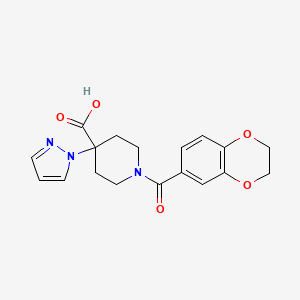

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which is crucial for the compound's biological activity. The structure determination techniques include elemental and spectral analysis, which help in illustrating the new chemical structures of synthesized compounds with potential COX-1/COX-2 inhibition and biological activities (Vellaiswamy & Ramaswamy, 2017).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including esterification, dehydrogenation to yield oxazoles and thiazoles, and reactions with aromatic amines to produce 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. These reactions highlight the compound's versatile chemical properties and its potential for further chemical modifications (Albreht, Uršič, Svete, & Stanovnik, 2009).

Zukünftige Richtungen

Benzothiazole derivatives, such as this compound, have attracted great interest from researchers due to their high biological and pharmacological activity . Future research could focus on exploring the potential medicinal uses of this compound, as well as developing more efficient and environmentally friendly synthesis methods .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as aminothiazole-linked metal chelates, have been found to exhibit antimicrobial and antioxidant activities .

Mode of Action

It is known that aminothiazoles can enter reactions of alkylation and acylation of either the amino group or annulation with the whole amidine fragment, resulting in various heterocycles with fused rings .

Biochemical Pathways

Based on its structural similarity to aminothiazole-linked metal chelates, it may interact with microbial and antioxidant pathways .

Pharmacokinetics

The compound’s molecular weight (294.332) suggests it may have suitable pharmacokinetic properties .

Result of Action

Compounds with similar structures have shown antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against aspergillus species .

Eigenschaften

IUPAC Name |

1-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-2-24-12-3-4-13-14(9-12)25-17(19-13)20-15(22)10-21-7-5-11(6-8-21)16(18)23/h3-4,9,11H,2,5-8,10H2,1H3,(H2,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCRIHCHSFJKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)

![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)

![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5492032.png)

![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5492042.png)

![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5492043.png)

![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492054.png)

![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5492091.png)